4-[3,5-Bis(trifluoromethyl)phenoxy]aniline
Overview
Description
“4-[3,5-Bis(trifluoromethyl)phenoxy]aniline” is a synthetic compound with the molecular formula C14H9F6NO . It has gained attention in the scientific community due to its unique properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of “4-[3,5-Bis(trifluoromethyl)phenoxy]aniline” consists of a central aniline group attached to a phenoxy group, which in turn is substituted with two trifluoromethyl groups . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
“4-[3,5-Bis(trifluoromethyl)phenoxy]aniline” has a molecular weight of 321.22 g/mol . Other physical and chemical properties such as boiling point, melting point, and density are not explicitly mentioned in the retrieved papers.Scientific Research Applications
Application in Antibacterial Research
- Scientific Field : Medicinal Chemistry
- Summary of Application : This compound has been used in the synthesis of pyrazole derivatives, which have shown potential as growth inhibitors of drug-resistant bacteria .
- Methods of Application : The exact methods of application are not specified in the source, but it involves the design, synthesis, and antimicrobial studies of 30 novel pyrazole derivatives .
- Results or Outcomes : Most of the synthesized compounds were found to be potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL .
Application in Agrochemical and Pharmaceutical Industries
- Scientific Field : Agrochemical and Pharmaceutical Chemistry
- Summary of Application : Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized using “4-[3,5-Bis(trifluoromethyl)phenoxy]aniline”, are used extensively in the agrochemical and pharmaceutical industries .
- Methods of Application : The exact methods of application are not specified in the source, but it involves the synthesis and applications of TFMP and its derivatives .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
Application as a Directing Group in Palladium-Catalyzed Reactions
- Scientific Field : Organic Chemistry
- Summary of Application : “4-[3,5-Bis(trifluoromethyl)phenoxy]aniline” has been found to be a highly efficient monodentate transient directing group (MonoTDG) for the palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes .
- Methods of Application : The exact methods of application are not specified in the source, but it involves the use of this compound as a MonoTDG in palladium-catalyzed reactions .
- Results or Outcomes : The outcomes of this application are not specified in the source .
Synthesis of Schiff’s Base
- Scientific Field : Organic Chemistry
- Summary of Application : “4-[3,5-Bis(trifluoromethyl)phenoxy]aniline” was used in the synthesis of N-[2-hydroxy-1-naphthylidene]-3,5-bis(trifluoromethyl)aniline, a type of Schiff’s base .
- Methods of Application : The exact methods of application are not specified in the source, but it involves the synthesis of Schiff’s base .
- Results or Outcomes : The outcomes of this application are not specified in the source .
Synthesis of 5,7-Bis(trifluoromethyl)aniline
- Scientific Field : Organic Chemistry
- Summary of Application : “4-[3,5-Bis(trifluoromethyl)phenoxy]aniline” was used in the synthesis of 5,7-bis(trifluoromethyl)aniline .
- Methods of Application : The exact methods of application are not specified in the source, but it involves the synthesis of 5,7-bis(trifluoromethyl)aniline .
- Results or Outcomes : The outcomes of this application are not specified in the source .
Synthesis of 4-(trialkylmethyl)anilines
- Scientific Field : Organic Chemistry
- Summary of Application : 4-(Trifluoromethyl)aniline, which can be synthesized using “4-[3,5-Bis(trifluoromethyl)phenoxy]aniline”, was used in the synthesis of 4-(trialkylmethyl)anilines .
- Methods of Application : The exact methods of application are not specified in the source, but it involves the synthesis of 4-(trialkylmethyl)anilines .
- Results or Outcomes : The outcomes of this application are not specified in the source .
Synthesis of Schiff’s Base
- Scientific Field : Organic Chemistry
- Summary of Application : “4-[3,5-Bis(trifluoromethyl)phenoxy]aniline” was used in the synthesis of N-[2-hydroxy-1-naphthylidene]-3,5-bis(trifluoromethyl)aniline, a type of Schiff’s base .
- Methods of Application : The exact methods of application are not specified in the source, but it involves the synthesis of Schiff’s base .
- Results or Outcomes : The outcomes of this application are not specified in the source .
Synthesis of 5,7-Bis(trifluoromethyl)aniline
- Scientific Field : Organic Chemistry
- Summary of Application : “4-[3,5-Bis(trifluoromethyl)phenoxy]aniline” was used in the synthesis of 5,7-bis(trifluoromethyl)aniline .
- Methods of Application : The exact methods of application are not specified in the source, but it involves the synthesis of 5,7-bis(trifluoromethyl)aniline .
- Results or Outcomes : The outcomes of this application are not specified in the source .
Synthesis of 4-(trialkylmethyl)anilines
- Scientific Field : Organic Chemistry
- Summary of Application : 4-(Trifluoromethyl)aniline, which can be synthesized using “4-[3,5-Bis(trifluoromethyl)phenoxy]aniline”, was used in the synthesis of 4-(trialkylmethyl)anilines .
- Methods of Application : The exact methods of application are not specified in the source, but it involves the synthesis of 4-(trialkylmethyl)anilines .
- Results or Outcomes : The outcomes of this application are not specified in the source .
Safety And Hazards
According to the Safety Data Sheet, precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling "4-[3,5-Bis(trifluoromethyl)phenoxy]aniline" . In case of accidental release, it’s advised to prevent further spillage or leakage and avoid discharge into the environment .
properties
IUPAC Name |
4-[3,5-bis(trifluoromethyl)phenoxy]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F6NO/c15-13(16,17)8-5-9(14(18,19)20)7-12(6-8)22-11-3-1-10(21)2-4-11/h1-7H,21H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVAZFXYMGPKBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F6NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372414 | |
Record name | 4-[3,5-bis(trifluoromethyl)phenoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3,5-Bis(trifluoromethyl)phenoxy]aniline | |
CAS RN |
57688-35-4 | |
Record name | 4-[3,5-Bis(trifluoromethyl)phenoxy]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57688-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[3,5-bis(trifluoromethyl)phenoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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